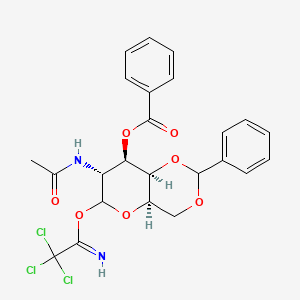
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a complex organic compound used primarily in carbohydrate chemistry. This compound is notable for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of oligosaccharides and glycoconjugates. The presence of multiple protective groups in its structure makes it a versatile intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate typically involves multiple steps, starting from D-galactose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using benzylidene and benzoyl groups to prevent unwanted side reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced via acetylation of the amino group.
Formation of Trichloroacetimidate: The final step involves the reaction of the protected galactopyranose derivative with trichloroacetonitrile in the presence of a base to form the trichloroacetimidate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate undergoes several types of reactions:
Glycosylation: It acts as a glycosyl donor in the presence of a Lewis acid catalyst, forming glycosidic bonds with various acceptors.
Hydrolysis: The trichloroacetimidate group can be hydrolyzed to form the corresponding glycosyl trichloroacetamide.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Lewis Acids: Commonly used Lewis acids include BF3·OEt2 and Sn(OTf)2.
Bases: Bases such as triethylamine are used in the formation of the trichloroacetimidate.
Solvents: Dichloromethane and acetonitrile are frequently used solvents.
Major Products
Glycosides: The primary products of glycosylation reactions.
Trichloroacetamides: Formed through hydrolysis of the trichloroacetimidate group.
Applications De Recherche Scientifique
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is widely used in scientific research, particularly in:
Carbohydrate Chemistry: As a glycosyl donor for the synthesis of complex oligosaccharides.
Medicinal Chemistry: In the development of glycosylated drugs and prodrugs.
Biology: For studying glycosylation processes in biological systems.
Industry: In the production of glycosylated compounds for various applications.
Mécanisme D'action
The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is activated by a Lewis acid, facilitating the formation of a glycosidic bond with an acceptor molecule. This process involves the formation of an oxocarbenium ion intermediate, which is stabilized by the protective groups on the galactopyranose ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetylamino)-2-deoxy-3-O-benzoyl-D-galactopyranose Trichloroacetimidate
- 2-(Acetylamino)-2-deoxy-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate
Uniqueness
The unique combination of protective groups in 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate provides enhanced stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Propriétés
IUPAC Name |
[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVNPBAPICIP-MLXPMVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746907 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390400-47-2 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

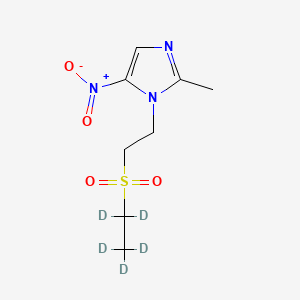

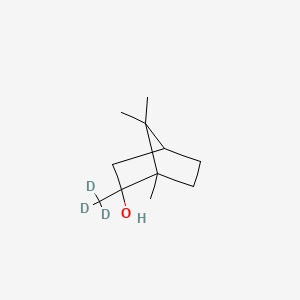
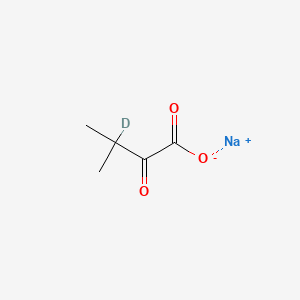
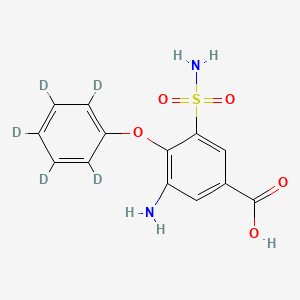
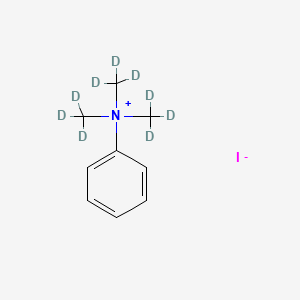

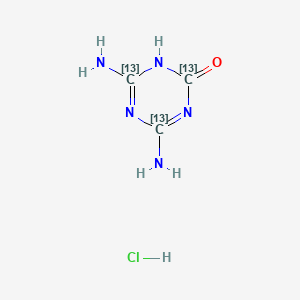
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
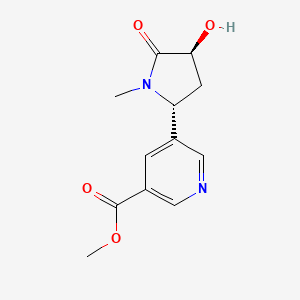
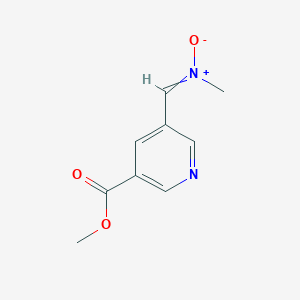
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
